molecular formula C8H16ClNO3 B6277696 methyl 5-methoxypiperidine-3-carboxylate hydrochloride CAS No. 2763760-16-1

methyl 5-methoxypiperidine-3-carboxylate hydrochloride

Cat. No.: B6277696
CAS No.: 2763760-16-1
M. Wt: 209.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The molecular formula of this compound is C8H16ClNO3, and its molecular weight is 209.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxypiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methoxy and carboxylate groups under specific conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in pharmaceuticals and other industries.

Scientific Research Applications

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-methoxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives such as:

    Methyl 5-methoxypiperidine-3-carboxylate: Similar in structure but without the hydrochloride group.

    Piperidine-3-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.

    Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which may influence its solubility and reactivity .

Properties

CAS No.

2763760-16-1

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.